molecular formula C5H6N2O2S B1296448 2-(4-Hydroxythiazol-2-yl)acetamide CAS No. 87947-94-2

2-(4-Hydroxythiazol-2-yl)acetamide

Cat. No.: B1296448
CAS No.: 87947-94-2
M. Wt: 158.18 g/mol
InChI Key: CWXZOTVVRLIUNU-UHFFFAOYSA-N
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Description

2-(4-Hydroxythiazol-2-yl)acetamide is a chemical compound with the molecular formula C5H6N2O2S and a molecular weight of 158.18 g/mol. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Scientific Research Applications

2-(4-Hydroxythiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it a valuable candidate for developing new therapeutic agents.

    Medicine: Research has shown potential for its use in developing drugs for treating infections, inflammation, and certain types of cancer.

    Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.

Future Directions

The future directions for research on 2-(4-Hydroxythiazol-2-yl)acetamide and its derivatives could involve designing new derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality . Additionally, these compounds could be used as lead compounds for rational drug designing .

Biochemical Analysis

Biochemical Properties

2-(4-Hydroxythiazol-2-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure allows it to participate in nucleophilic and electrophilic substitution reactions . This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances . Additionally, this compound can bind to proteins, influencing their conformation and activity. These interactions are crucial for its antimicrobial and antitumor activities, as they can inhibit the growth of pathogens and cancer cells .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation . By affecting gene expression, this compound can alter the production of proteins that are essential for cell survival and function. Furthermore, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its biological activity, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits beneficial effects such as antimicrobial and antitumor activities without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to vital organs. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a crucial role in the oxidation of this compound, converting it into more hydrophilic metabolites that can be easily excreted from the body . These metabolic pathways are essential for the detoxification and elimination of the compound, ensuring its safe use in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for its biological activity, as they determine the concentration of the compound at its site of action .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate the activity of metabolic enzymes and signaling pathways . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

The synthesis of 2-(4-Hydroxythiazol-2-yl)acetamide typically involves the reaction of thiazole derivatives with acetamide under specific conditions. One common method includes the use of thiazole-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with hydroxylamine to form the hydroxamic acid, which is subsequently cyclized to yield this compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with stringent quality control measures.

Chemical Reactions Analysis

2-(4-Hydroxythiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction yields . Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Comparison with Similar Compounds

2-(4-Hydroxythiazol-2-yl)acetamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different functional groups.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring but is more complex in structure.

    Abafungin: An antifungal drug with a thiazole ring, used for treating fungal infections.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which differ from those of other thiazole derivatives .

Properties

IUPAC Name

2-(4-hydroxy-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c6-3(8)1-5-7-4(9)2-10-5/h2,9H,1H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXZOTVVRLIUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321670
Record name 2-(4-Hydroxy-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87947-94-2
Record name 87947-94-2
Source DTP/NCI
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Record name 2-(4-Hydroxy-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87947-94-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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